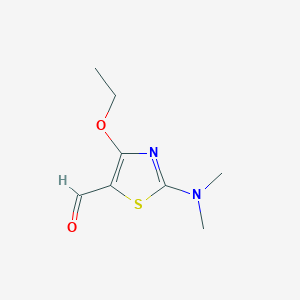
3-(氯甲基)-2-甲基吡啶盐酸盐
描述
3-(Chloromethyl)-2-methylpyridine hydrochloride is an important chemical compound used in scientific research for various purposes . It is a white crystalline solid with a molecular formula of C6H6Cl2N.HCl . This compound is widely used in the pharmaceutical industry for the synthesis of various drugs .
Synthesis Analysis
The synthesis of 3-(Chloromethyl)-2-methylpyridine hydrochloride involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid and methanol react to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3-(Chloromethyl)-2-methylpyridine hydrochloride .Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)-2-methylpyridine hydrochloride is represented by the formula C6H6ClN·HCl . The molecular weight of this compound is 164.03 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(Chloromethyl)-2-methylpyridine hydrochloride include oxidation, reduction, and chlorination . The reaction conditions are carefully controlled to ensure the successful synthesis of the target product .Physical And Chemical Properties Analysis
3-(Chloromethyl)-2-methylpyridine hydrochloride is a yellow powder or yellow-tan solid with an irritating odor . It is hygroscopic and water-soluble . The compound is combustible, and its thermal decomposition can lead to the release of irritating gases and vapors .科学研究应用
“3-(Chloromethyl)-2-methylpyridine hydrochloride” is a chemical compound that belongs to the field of organic chemistry . It’s also known as "3-Picolyl Chloride Hydrochloride" .
The synthetic method of this compound involves several steps :
- The 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3- (chloromethyl)pyridine hydrochloride .
This compound is a white to almost white powder or crystal . It’s soluble in water and has a melting point of 144 °C . It’s important to handle this compound with care as it’s harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals .
The synthetic method of this compound involves several steps :
- The 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3- (chloromethyl)pyridine hydrochloride .
This compound is a white to almost white powder or crystal . It’s soluble in water and has a melting point of 144 °C . It’s important to handle this compound with care as it’s harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals .
The synthetic method of this compound involves several steps :
- The 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3- (chloromethyl)pyridine hydrochloride .
This compound is a white to almost white powder or crystal . It’s soluble in water and has a melting point of 144 °C . It’s important to handle this compound with care as it’s harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals .
安全和危害
属性
IUPAC Name |
3-(chloromethyl)-2-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-7(5-8)3-2-4-9-6;/h2-4H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKFTPSEDAPSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482089 | |
| Record name | 3-(CHLOROMETHYL)-2-METHYLPYRIDINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2-methylpyridine hydrochloride | |
CAS RN |
58539-77-8 | |
| Record name | 3-(CHLOROMETHYL)-2-METHYLPYRIDINE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-2-methylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



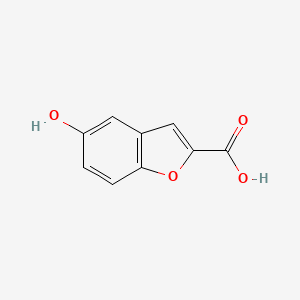

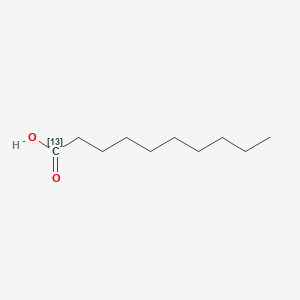
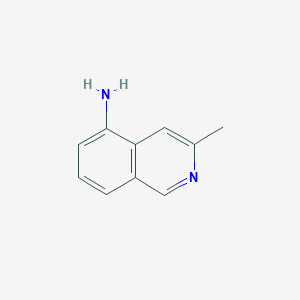
![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)



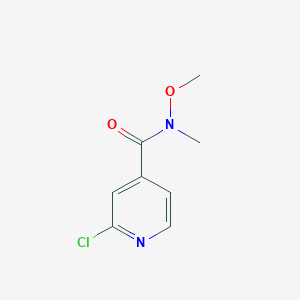
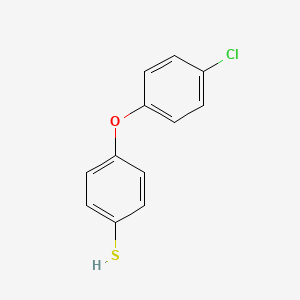
![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)


